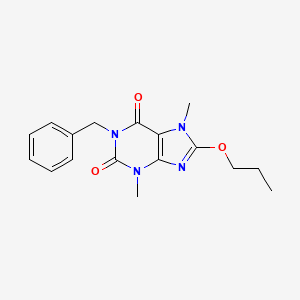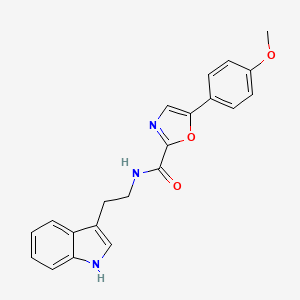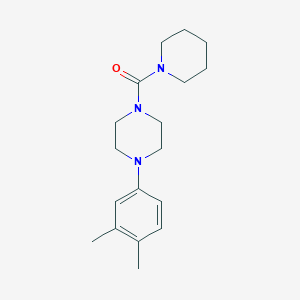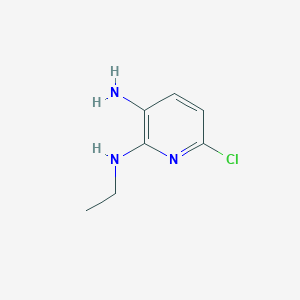
6-Chloro-2-N-ethylpyridine-2,3-diamine
Vue d'ensemble
Description
6-Chloro-2-N-ethylpyridine-2,3-diamine (C2NEPDA) is an organic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and material sciences. C2NEPDA is a versatile building block in organic synthesis, and its unique properties have made it a valuable tool in the development of new materials and pharmaceuticals. C2NEPDA is a cyclic amine with two nitrogen atoms, a pyridine ring, and a chlorine atom. This compound has a high boiling point and a low vapor pressure, making it ideal for use in laboratory experiments.
Applications De Recherche Scientifique
Environmental Impact and Degradation
- Herbicide Environmental Fate : Studies on the environmental fate of atrazine, a close relative of 6-Chloro-2-N-ethylpyridine-2,3-diamine, highlight its detection in groundwater and the potential risks associated with its use. Research suggests that alternative herbicide combinations may pose less environmental risk, emphasizing the importance of understanding chemical interactions and transport mechanisms in soil and water systems (Dousset et al., 2004).
Chemical Synthesis and Applications
- Photocatalytic Degradation : The degradation of atrazine by photocatalysis using TiO2 has been studied, revealing the influence of various reaction parameters on the process. This research highlights the potential for utilizing photocatalysis in treating atrazine-contaminated water, a process that could potentially be applied to related compounds (Parra et al., 2004).
- Microwave-assisted Synthesis : Innovations in the synthesis of pyrazolyl bistriazines through microwave irradiation demonstrate the efficiency of modern synthetic techniques. These compounds, related to this compound, have applications in supramolecular chemistry, offering insights into the development of new materials and chemical sensors (Moral et al., 2010).
Soil and Water Interaction Studies
- Soil Interaction Mechanisms : Investigations into the sorption mechanisms of atrazine and its derivatives with soil humic substances provide essential insights into the environmental behavior of these compounds. Understanding these interactions is crucial for assessing the long-term impact of triazine-based herbicides on soil health and groundwater quality (Martin-Neto et al., 2001).
Propriétés
IUPAC Name |
6-chloro-2-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-7-5(9)3-4-6(8)11-7/h3-4H,2,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHFGKBHIZAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2633723.png)
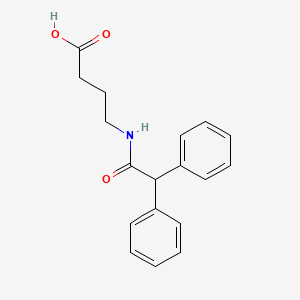
![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2633729.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)



